molecular formula C10H14O4 B12113716 2-Furoic acid,5-(isobutoxymethyl)-

2-Furoic acid,5-(isobutoxymethyl)-

Cat. No.: B12113716
M. Wt: 198.22 g/mol
InChI Key: DCQFDGGPCTWRSL-UHFFFAOYSA-N
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Description

2-Furoic acid,5-(isobutoxymethyl)- is an organic compound with the molecular formula C10H14O4 It is a derivative of furoic acid, featuring a furan ring substituted with an isobutoxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furoic acid,5-(isobutoxymethyl)- typically involves the following steps:

    Starting Material: The synthesis begins with furoic acid, which is commercially available or can be prepared from furfural through oxidation.

    Substitution Reaction: The furoic acid undergoes a substitution reaction where the hydrogen atom at the 5-position of the furan ring is replaced by an isobutoxymethyl group. This can be achieved using isobutyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the substitution.

Industrial Production Methods

Industrial production of 2-Furoic acid,5-(isobutoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Furoic acid,5-(isobutoxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.

    Substitution: The isobutoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield carboxylic acids or ketones.

    Reduction: Can produce tetrahydrofuran derivatives.

    Substitution: Results in various substituted furoic acid derivatives.

Scientific Research Applications

2-Furoic acid,5-(isobutoxymethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Furoic acid,5-(isobutoxymethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and isobutoxymethyl group can interact with specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: The parent compound, lacking the isobutoxymethyl group.

    5-Methyl-2-furoic acid: A similar compound with a methyl group at the 5-position instead of an isobutoxymethyl group.

    5-Hydroxymethyl-2-furoic acid: Features a hydroxymethyl group at the 5-position.

Uniqueness

2-Furoic acid,5-(isobutoxymethyl)- is unique due to the presence of the isobutoxymethyl group, which imparts distinct chemical properties and potential applications compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

5-(2-methylpropoxymethyl)furan-2-carboxylic acid

InChI

InChI=1S/C10H14O4/c1-7(2)5-13-6-8-3-4-9(14-8)10(11)12/h3-4,7H,5-6H2,1-2H3,(H,11,12)

InChI Key

DCQFDGGPCTWRSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC1=CC=C(O1)C(=O)O

Origin of Product

United States

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